molecular formula C18H24ClNO5 B1398250 (2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-chloro-2-ethylphenoxy)-2-pyrrolidinecarboxylic acid CAS No. 1354486-01-3

(2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-chloro-2-ethylphenoxy)-2-pyrrolidinecarboxylic acid

Cat. No.: B1398250
CAS No.: 1354486-01-3
M. Wt: 369.8 g/mol
InChI Key: WFHFKGFBJLRQKK-KBPBESRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-chloro-2-ethylphenoxy)-2-pyrrolidinecarboxylic acid is a useful research compound. Its molecular formula is C18H24ClNO5 and its molecular weight is 369.8 g/mol. The purity is usually 95%.
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Scientific Research Applications

Asymmetric Synthesis and Catalysis

One area of application is in the field of asymmetric synthesis and catalysis. For instance, compounds related to the specified molecule have been used as ligands in asymmetric hydrogenations and hydroformylations of olefins. These processes are crucial for producing enantiomerically pure substances, which are important in pharmaceuticals and agrochemicals. For example, Takahashi and Achiwa (1989) described the preparation of a related compound and its application to highly effective asymmetric hydrogenations of (Z)-2-acetamidoacrylic acid derivatives, showcasing its utility in producing chiral molecules with high enantioselectivity [Takahashi & Achiwa, 1989]. Similarly, Stille et al. (1991) explored the asymmetric hydroformylation of olefins using platinum complexes of these ligands, highlighting their role in catalytic systems that afford high chemo- and enantioselectivity [Stille et al., 1991].

Polymer Science

Another application area is in polymer science, where related compounds serve as monomers for synthesizing novel polymeric materials. Hsiao, Yang, and Chen (2000) synthesized ortho-linked polyamides using a bis(ether-carboxylic acid) derived from a compound with structural similarities, leading to materials with high thermal stability and solubility in polar solvents [Hsiao, Yang, & Chen, 2000].

Synthesis of Amino Acid Derivatives

The compound is also relevant in the synthesis of amino acid derivatives, which are building blocks for peptides and other bioactive molecules. Xue et al. (2002) described the asymmetric synthesis of trans-2,3-piperidinedicarboxylic acid and trans-3,4-piperidinedicarboxylic acid derivatives, starting from related compounds. These derivatives are valuable for constructing complex molecular architectures found in natural products and medicinal compounds [Xue et al., 2002].

Chemical Modification and Protection Strategies

Furthermore, the compound and its derivatives play a role in chemical modification and protection strategies. Saito, Ouchi, and Takahata (2006) utilized a novel tert-butoxycarbonylation reagent for the efficient protection of amino acids, highlighting its utility in synthetic chemistry for modifying and protecting functional groups in a mild and chemoselective manner [Saito, Ouchi, & Takahata, 2006].

Properties

IUPAC Name

(2S,4S)-4-(4-chloro-2-ethylphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClNO5/c1-5-11-8-12(19)6-7-15(11)24-13-9-14(16(21)22)20(10-13)17(23)25-18(2,3)4/h6-8,13-14H,5,9-10H2,1-4H3,(H,21,22)/t13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFHFKGFBJLRQKK-KBPBESRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)Cl)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C=CC(=C1)Cl)O[C@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-chloro-2-ethylphenoxy)-2-pyrrolidinecarboxylic acid
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(2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-chloro-2-ethylphenoxy)-2-pyrrolidinecarboxylic acid
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(2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-chloro-2-ethylphenoxy)-2-pyrrolidinecarboxylic acid
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(2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-chloro-2-ethylphenoxy)-2-pyrrolidinecarboxylic acid
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(2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-chloro-2-ethylphenoxy)-2-pyrrolidinecarboxylic acid
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(2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-chloro-2-ethylphenoxy)-2-pyrrolidinecarboxylic acid

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